4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid
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Overview
Description
4-(2,1,3-Benzothiadiazole-4-sulfonamido)benzoic acid is a complex organic compound that features a benzothiadiazole moiety linked to a benzoic acid group through a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in the presence of pyridine.
Sulfonation: The benzothiadiazole core is then sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Coupling with Benzoic Acid: The sulfonyl chloride derivative is then reacted with aminobenzoic acid to form the final product, 4-(2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzothiadiazole-4-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The benzothiadiazole moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Reduction Reactions: Under reducing conditions, the benzothiadiazole ring can be converted back to the corresponding diaminobenzene derivative.
Coupling Reactions: The sulfonamide group can engage in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form larger molecular structures.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogenating agents like bromine or chlorine can be used for halogenation.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Nitration: Nitro derivatives of the benzothiadiazole ring.
Halogenation: Halogenated derivatives, such as 4,7-dibromo-2,1,3-benzothiadiazole.
Reduction: Diaminobenzene derivatives.
Coupling: Larger molecular structures or polymers with extended π-conjugation.
Scientific Research Applications
4-(2,1,3-Benzothiadiazole-4-sulfonamido)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid is primarily related to its ability to interact with biological molecules and systems:
Comparison with Similar Compounds
Similar Compounds
- 2-(2,1,3-Benzothiadiazole-4-sulfonamido)benzoic acid
- 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-4-(methylsulfanyl)butanoic acid
Uniqueness
4-(2,1,3-Benzothiadiazole-4-sulfonamido)benzoic acid is unique due to its specific structural configuration, which combines the properties of benzothiadiazole and benzoic acid through a sulfonamide linkage
Properties
Molecular Formula |
C13H9N3O4S2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C13H9N3O4S2/c17-13(18)8-4-6-9(7-5-8)16-22(19,20)11-3-1-2-10-12(11)15-21-14-10/h1-7,16H,(H,17,18) |
InChI Key |
OOTMIMPOFYFCME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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